4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

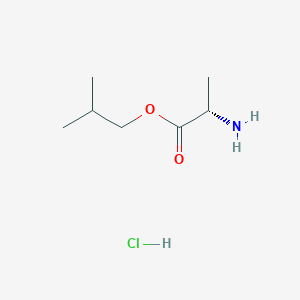

“4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2034318-10-8.

Molecular Structure Analysis

The molecular structure of “4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Antitumor Activity

The synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines demonstrates a novel approach to developing nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. This method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with various intermediates, resulting in compounds with micromolar to submicromolar antiproliferative potencies against tumor cell lines. These compounds target the thymidylate synthase and purine biosynthetic enzymes, indicating their potential as multitargeted antifolate agents for cancer therapy (Liu et al., 2015).

Antibacterial Activity

The chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst has been developed, with some of the synthesized products showing encouraging antibacterial activity. This process emphasizes the potential of these compounds in developing new antibacterial agents (Jahanshahi et al., 2018).

Antiviral Activity

Research into 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines has explored their synthesis and antiviral activity. Although these compounds demonstrated only slight activity against human cytomegalovirus (HCMV) and were inactive against herpes simplex virus type 1 (HSV-1), their study provides a foundation for the development of novel antiviral agents (Saxena et al., 1988).

Methodological Advancements

In addition to the direct biological applications, research also focuses on methodological advancements in the synthesis of pyrimidine derivatives. For instance, the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine from acetylacetone via cyclization, methylation, and oxidation represents a safe and effective approach. This process underscores the versatility and potential of pyrimidine derivatives in various scientific research applications (Hongbin, 2011).

properties

IUPAC Name |

4-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-16(13,14)12-5-3-8(6-12)15-9-2-4-10-7-11-9/h2,4,7-8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVFWLCJLKGJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)

![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)